molecular formula C26H30FN3O3 B11281136 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11281136
M. Wt: 451.5 g/mol
InChI Key: HOHJVODZFIUPPZ-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydropyrimidine core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of various substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators by interacting with the NF-kB pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H30FN3O3

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H30FN3O3/c1-2-33-25(31)23-22(28-26(32)29-24(23)20-8-10-21(27)11-9-20)17-30-14-12-19(13-15-30)16-18-6-4-3-5-7-18/h3-11,19,24H,2,12-17H2,1H3,(H2,28,29,32)

InChI Key

HOHJVODZFIUPPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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